1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-

Descripción general

Descripción

1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- (CAS No. 77094-09-8) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

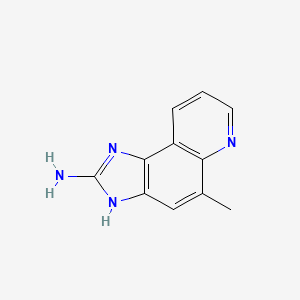

The compound features a fused imidazoquinoline structure, which contributes to its unique interactions with biological macromolecules. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially influencing its bioavailability and interaction with target proteins.

Biological Activities

1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- has been studied for several biological activities:

1. Anticancer Activity

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It may act by disrupting key signaling pathways involved in cancer progression.

- Case Study : In vitro studies demonstrated that this compound showed significant cytotoxicity against human colorectal cancer cells (HCT116) with an IC50 value of approximately 25 µM .

2. Antimicrobial Properties

- Mechanism of Action : The compound has shown inhibitory effects against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Research Findings : Preliminary tests indicated that 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

3. Neuroprotective Effects

- Mechanism of Action : Recent studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.

- Case Study : In experimental models of neurodegeneration, treatment with this compound resulted in reduced markers of oxidative stress and improved neuronal survival rates .

Data Table: Biological Activities Summary

| Activity Type | Mechanism of Action | Target Cell Lines/Organisms | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Induces apoptosis | HCT116 (Colorectal cancer) | ~25 µM |

| Antimicrobial | Disrupts cell membranes | Staphylococcus aureus | Effective at low µg/mL |

| Neuroprotective | Modulates antioxidant pathways | Neuronal cell lines | Significant survival rate |

The biological activity of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, thereby affecting cell survival and proliferation.

- Receptor Modulation : Research indicates potential interactions with neurotransmitter receptors, suggesting a role in modulating neurochemical pathways.

- Oxidative Stress Reduction : By enhancing the cellular antioxidant capacity, the compound may protect cells from damage caused by reactive oxygen species (ROS).

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the prominent applications of 1H-imidazo(4,5-f)quinolin-2-amine derivatives is their antiviral properties. Specifically, compounds like 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine have been shown to exhibit antiviral activity against herpes simplex virus (HSV). Research indicates that these compounds can significantly reduce the severity and frequency of lesions associated with HSV infections when administered topically or intravaginally .

Case Study: Efficacy Against HSV

In a study involving guinea pigs, administration of the compound prior to or shortly after viral infection led to a notable reduction in lesion development. The treated animals exhibited fewer and less severe lesions compared to controls, demonstrating the compound's potential as a therapeutic agent for managing herpes infections .

Immunomodulatory Effects

The immunomodulatory properties of imidazoquinoline derivatives are another critical application area. These compounds act as agonists for toll-like receptors (TLRs), which play a vital role in the immune response. By binding to TLRs, they can enhance the production of interferons and other cytokines, thereby boosting the host's immune response against viral infections and possibly other diseases .

Synthesis and Derivative Development

The synthesis of 1H-imidazo(4,5-f)quinolin-2-amine derivatives is crucial for expanding their application range. Various synthetic routes have been developed to create these compounds with varying substituents that can enhance their pharmacological properties. For example, methods involving nucleophilic substitution reactions have been employed to prepare derivatives with improved efficacy against specific targets .

Structure-Activity Relationship Studies

Establishing structure-activity relationships (SAR) is essential for optimizing the efficacy of these compounds. Research has focused on correlating chemical modifications with biological activity, leading to the identification of more potent analogs. For instance, modifications at specific positions on the quinoline ring have been shown to influence antiviral potency and immunomodulatory effects significantly .

Data Table: Summary of Key Findings

| Application Area | Compound Example | Key Findings |

|---|---|---|

| Antiviral | 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine | Reduced lesion severity in HSV-infected guinea pigs |

| Immunomodulatory | Various imidazoquinoline derivatives | Induction of interferon; potential for treating autoimmune diseases |

| Synthesis | Nucleophilic substitution methods | Development of more effective analogs through structural modifications |

| SAR Studies | Multiple derivatives | Identification of key structural features for enhanced activity |

Propiedades

IUPAC Name |

5-methyl-3H-imidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-6-5-8-10(15-11(12)14-8)7-3-2-4-13-9(6)7/h2-5H,1H3,(H3,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJSUQSEOBSSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1N=CC=C3)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227876 | |

| Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77094-09-8 | |

| Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077094098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.